6-Fluoroquinoline-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoroquinoline-3-carbohydrazide is a chemical compound belonging to the class of fluoroquinolines. Fluoroquinolines are known for their diverse biological activities, particularly their antibacterial properties. The incorporation of a fluorine atom into the quinoline ring enhances the compound’s biological activity and provides unique properties that make it valuable in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoroquinoline-3-carbohydrazide typically involves the modification of 6-fluoroquinoline-4-oxo-3-carboxylic acids. One common method includes the reaction of 6-fluoroquinoline-3-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction is monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoroquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline oxides, while substitution reactions can produce various quinoline derivatives .
Scientific Research Applications
6-Fluoroquinoline-3-carbohydrazide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-fluoroquinoline-3-carbohydrazide involves its interaction with bacterial DNA gyrase and topoisomerase IV. By binding to these enzymes, the compound stabilizes DNA strand breaks, thereby inhibiting DNA replication and leading to bacterial cell death. This mechanism is distinct from other classes of antibiotics, making it effective against strains resistant to other antibacterial agents .
Comparison with Similar Compounds
- 6-Fluoroquinoline-4-oxo-3-carboxylic acid
- 6-Fluoroquinoline-3-carbaldehyde
- 6-Fluoroquinoline-3-carboxamide
Comparison: 6-Fluoroquinoline-3-carbohydrazide is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H8FN3O |
---|---|
Molecular Weight |
205.19 g/mol |
IUPAC Name |
6-fluoroquinoline-3-carbohydrazide |
InChI |
InChI=1S/C10H8FN3O/c11-8-1-2-9-6(4-8)3-7(5-13-9)10(15)14-12/h1-5H,12H2,(H,14,15) |
InChI Key |
WTHLRYGAEHIOKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1F)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.